3-Cyclohexyl-4-methoxybenzaldehyde
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Overview
Description
3-Cyclohexyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C14H18O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclohexyl group at the 3-position and a methoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. In this case, cyclohexanone and 4-methoxybenzaldehyde can be used as starting materials, with a base such as sodium hydroxide or potassium hydroxide to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield, making it a viable method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Cyclohexyl-4-methoxybenzoic acid.
Reduction: 3-Cyclohexyl-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclohexyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-methoxybenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This can lead to the formation of various adducts and intermediates, which can further undergo transformations depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the cyclohexyl group, making it less sterically hindered.
3-Cyclohexylbenzaldehyde: Lacks the methoxy group, affecting its reactivity and solubility.
3-Cyclohexyl-4-hydroxybenzaldehyde: Has a hydroxyl group instead of a methoxy group, influencing its hydrogen bonding and reactivity.
Uniqueness
3-Cyclohexyl-4-methoxybenzaldehyde is unique due to the presence of both the cyclohexyl and methoxy groups, which impart distinct steric and electronic effects. These features make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
258831-93-5 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-cyclohexyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-16-14-8-7-11(10-15)9-13(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
IYLZNMMLNXAKQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2CCCCC2 |
Origin of Product |
United States |
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